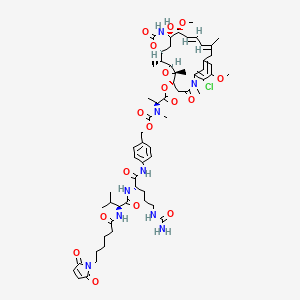
Mal-VC-PAB-DM1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-VC-PAB-DM1 is a compound used in the field of antibody-drug conjugates (ADCs). It is a conjugate of a potent microtubule-disrupting agent, DM1, linked via the ADC linker Mal-VC-PAB. This compound is known for its potent antitumor activity and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-VC-PAB-DM1 is synthesized by conjugating DM1 with the linker Mal-VC-PAB. The synthesis involves several steps, including the preparation of the linker and the conjugation reaction. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to achieve the desired solubility and stability .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
Mal-VC-PAB-DM1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can also occur, depending on the reagents used.
Substitution: Substitution reactions are common, especially during the synthesis process
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include DMSO, PEG, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving this compound include the conjugated compound itself and various intermediates that are used in the synthesis process .
Scientific Research Applications
Mal-VC-PAB-DM1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Utilized in the development of ADCs for cancer treatment due to its potent antitumor activity.
Industry: Applied in the production of pharmaceuticals and other chemical products
Mechanism of Action
Mal-VC-PAB-DM1 exerts its effects by disrupting microtubules, which are essential for cell division. The compound targets specific molecular pathways involved in cell division, leading to the inhibition of tumor growth. The linker Mal-VC-PAB ensures the stability and targeted delivery of DM1 to the tumor cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Mal-VC-PAB-DM1 include:
MCC-DM1: Another ADC linker conjugate with similar antitumor activity.
Sulfo-SPDB-DM4: A compound with a different linker but similar mechanism of action.
Uniqueness
This compound is unique due to its specific linker, Mal-VC-PAB, which provides enhanced stability and targeted delivery compared to other similar compounds. This makes it a valuable tool in the development of ADCs for cancer treatment .
Properties
Molecular Formula |
C61H82ClN9O17 |
|---|---|
Molecular Weight |
1248.8 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate |
InChI |
InChI=1S/C61H82ClN9O17/c1-34(2)52(67-47(72)19-12-11-13-27-71-48(73)24-25-49(71)74)55(77)66-41(17-15-26-64-57(63)79)54(76)65-40-22-20-38(21-23-40)33-85-59(81)69(7)37(5)56(78)87-46-31-50(75)70(8)42-29-39(30-43(83-9)51(42)62)28-35(3)16-14-18-45(84-10)61(82)32-44(86-58(80)68-61)36(4)53-60(46,6)88-53/h14,16,18,20-25,29-30,34,36-37,41,44-46,52-53,82H,11-13,15,17,19,26-28,31-33H2,1-10H3,(H,65,76)(H,66,77)(H,67,72)(H,68,80)(H3,63,64,79)/b18-14+,35-16+/t36-,37+,41+,44+,45-,46+,52+,53+,60+,61+/m1/s1 |
InChI Key |
HRJSYKXPHXEHQA-GZOBIGBUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















